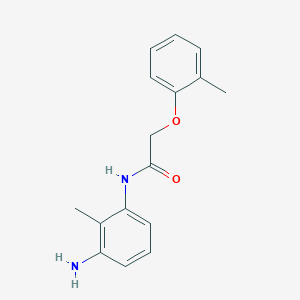
4-Benzyl-3-(chloromethyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Benzyl-3-(chloromethyl)morpholine is an organic compound with the molecular formula C12H16ClNO It is a morpholine derivative, characterized by the presence of a benzyl group at the 4-position and a chloromethyl group at the 3-position of the morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(chloromethyl)morpholine can be achieved through several methods. One common approach involves the reaction of morpholine with benzyl chloride in the presence of a base, followed by chloromethylation. The reaction conditions typically include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Toluene or dichloromethane
Temperature: Room temperature to reflux
Another method involves the use of 4-benzylmorpholine as a starting material, which is then subjected to chloromethylation using formaldehyde and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
化学反应分析
Types of Reactions
4-Benzyl-3-(chloromethyl)morpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form 4-benzylmorpholine.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: 4-Benzyl-3-(azidomethyl)morpholine, 4-Benzyl-3-(thiocyanatomethyl)morpholine, or 4-Benzyl-3-(methoxymethyl)morpholine.
Oxidation: 4-Benzyl-3-(formylmethyl)morpholine or 4-Benzyl-3-(carboxymethyl)morpholine.
Reduction: 4-Benzylmorpholine.
科学研究应用
4-Benzyl-3-(chloromethyl)morpholine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
作用机制
The mechanism of action of 4-Benzyl-3-(chloromethyl)morpholine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl group may enhance the compound’s ability to interact with hydrophobic pockets in target molecules, increasing its binding affinity.
相似化合物的比较
Similar Compounds
4-Benzylmorpholine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)morpholine: Lacks the benzyl group, reducing its hydrophobic interactions with target molecules.
4-Benzyl-3-(hydroxymethyl)morpholine:
Uniqueness
4-Benzyl-3-(chloromethyl)morpholine is unique due to the presence of both benzyl and chloromethyl groups, which confer distinct reactivity and interaction profiles. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
属性
IUPAC Name |
4-benzyl-3-(chloromethyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRCVCNYPADFER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC2=CC=CC=C2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549027 |
Source


|
| Record name | 4-Benzyl-3-(chloromethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110167-16-3 |
Source


|
| Record name | 4-Benzyl-3-(chloromethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Benzyl-3-chloromethyl-morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
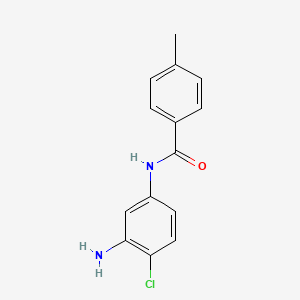
![[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanamine](/img/structure/B1340327.png)

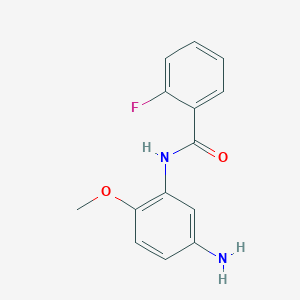
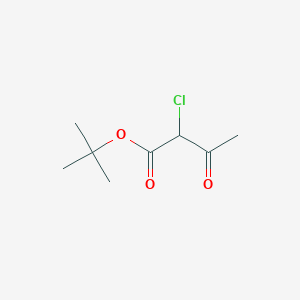


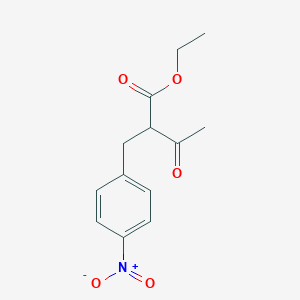

amine](/img/structure/B1340345.png)
![4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1340347.png)
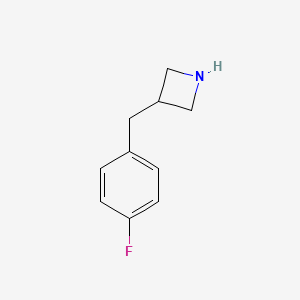
![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)
